molecular formula C7H15NO2 B2529706 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol CAS No. 1700110-12-8

2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol

Cat. No.: B2529706
CAS No.: 1700110-12-8
M. Wt: 145.202
InChI Key: WBFOEMBMCKVRKM-UHFFFAOYSA-N
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Description

Contextualization of Alkoxyaminoalcohols in Modern Organic Chemistry

The structural class to which 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol belongs, alkoxyaminoalcohols, are organic compounds containing an amino group (-NH2), a hydroxyl group (-OH), and an ether linkage. wikipedia.org This combination of functional groups makes them bifunctional and highly versatile in chemical synthesis. wikipedia.org

Amino alcohols are crucial building blocks in the synthesis of a wide range of organic molecules and have significant applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. wikipedia.orgacs.org The presence of both an acidic hydroxyl group and a basic amino group allows them to participate in a variety of chemical reactions, including esterification, etherification, amidation, and nucleophilic substitutions. chemicals.co.ukyoutube.com The development of synthetic routes to enantiopure amino alcohols is a significant area of research, with methods often relying on the derivatization of amino acids or asymmetric synthesis approaches. diva-portal.org

Significance of Cyclobutane (B1203170) Scaffolds in Synthetic Design and Exploration

The cyclobutane ring is a four-membered carbocycle that has gained increasing attention in medicinal chemistry and organic synthesis. nih.govnih.gov Its inclusion in a molecule introduces a degree of conformational rigidity and a three-dimensional structure that can be advantageous in designing molecules with specific biological activities. nih.govresearchgate.net The strained nature of the cyclobutane ring also makes it a useful intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. researchgate.netresearchgate.net

In drug discovery, cyclobutane scaffolds are utilized to improve various properties of a molecule, such as metabolic stability, and to act as isosteres for other groups like alkenes or larger cyclic systems. nih.govru.nl The unique puckered geometry of the cyclobutane ring can help to orient key pharmacophore groups in a specific spatial arrangement, which can be crucial for binding to biological targets. nih.gov The synthesis of substituted cyclobutanes is an active area of research, with various methods being developed to control the stereochemistry of these systems. mdpi.comnih.gov

Historical Development of Related Chemical Classes and Their Academic Relevance

The study of amino alcohols dates back to the early developments of organic chemistry, with their synthesis and reactions being a fundamental part of the field. acs.org Early methods for their synthesis often involved the reaction of amines with epoxides. wikipedia.org Over the years, more sophisticated methods have been developed, including asymmetric aminohydroxylation, which allows for the stereoselective synthesis of these compounds. acs.orgdiva-portal.org

The synthesis of cyclobutane was first reported in 1907. ru.nl For a long time, cyclobutane derivatives were considered laboratory curiosities due to their ring strain. chemrxiv.org However, their presence in natural products and their potential applications in medicinal chemistry have led to a resurgence of interest in their synthesis and properties. ru.nlplu.mx Modern synthetic methods, such as photochemical [2+2] cycloadditions and C-H functionalization, have made a wider range of cyclobutane-containing molecules accessible for research. nih.gov The development of methods for the stereoselective synthesis of functionalized cyclobutanes continues to be a significant challenge and an area of active investigation. mdpi.com

Overview of Potential Research Trajectories for this compound

The unique combination of functional groups and the presence of a cyclobutane scaffold in this compound suggests several potential research directions.

Asymmetric Catalysis: The amino alcohol functionality could be utilized in the development of new chiral ligands for asymmetric catalysis. The rigidity of the cyclobutane ring could provide a well-defined steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Medicinal Chemistry: The compound could serve as a starting material for the synthesis of novel bioactive molecules. The cyclobutane moiety could be used to explore new chemical space and to develop compounds with improved pharmacological properties. plu.mxlifechemicals.com The primary amine and alcohol groups provide convenient handles for further chemical modification and the introduction of diverse substituents.

Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of new polymers. The incorporation of the cyclobutane ring into the polymer backbone could lead to materials with interesting thermal and mechanical properties.

Supramolecular Chemistry: The ability of the amino and hydroxyl groups to participate in hydrogen bonding suggests that this compound could be used to construct self-assembling systems and supramolecular architectures.

Further research into the synthesis and reactivity of this compound and its derivatives will be crucial to fully explore and realize its potential in these and other areas of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFOEMBMCKVRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol

Retrosynthetic Disconnection Strategies for the 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed to simplify its complex structure.

The most evident disconnection is the ether linkage (C-O bond), which is a common and reliable transformation in forward synthesis. This leads to a key intermediate, 1-(aminomethyl)cyclobutanol , and a two-carbon electrophile such as 2-chloroethanol or ethylene (B1197577) oxide. This approach isolates the challenge to the synthesis of the substituted cyclobutanol.

A second disconnection targets the carbon-nitrogen bond of the aminomethyl group. This suggests a functional group interconversion (FGI), tracing the primary amine back to a more stable precursor like a nitrile or an amide. Reduction of these functional groups is a standard method for amine synthesis. This strategy points to 1-(cyanomethyl)cyclobutanol or 1-(carboxamido)cyclobutanol as advanced intermediates.

A more fundamental disconnection involves breaking the cyclobutane (B1203170) ring itself. Given the inherent ring strain, forming the four-membered ring is a critical step. A [2+2] cycloaddition is the most prominent strategy for this transformation. This disconnection leads to simpler acyclic or alkene precursors, such as a suitable ketene (B1206846) and an alkene, which would form a cyclobutanone (B123998) intermediate that can be further elaborated.

These disconnection strategies are summarized in the following table:

Disconnection ApproachKey Bond CleavedPrecursor MoleculesRelevant Synthetic Transformation
Ether DisconnectionC(cyclobutyl)-O(ethyl)1-(Aminomethyl)cyclobutanol, 2-ChloroethanolWilliamson Ether Synthesis
Amine FGI DisconnectionC(cyclobutyl)-N(amine)1-(Hydroxymethyl)cyclobutane-1-carbonitrileNitrile Reduction
Cyclobutane Ring CleavageC1-C2 and C3-C4 of a precursorA suitable alkene and a ketene/allene (B1206475)[2+2] Cycloaddition

Divergent Synthetic Routes for the Construction of this compound

Based on the retrosynthetic analysis, several divergent forward synthetic routes can be conceptualized to construct the target molecule.

Cyclobutane Ring Formation via [2+2] Cycloaddition Pathways

The construction of the cyclobutane core is arguably the most critical phase of the synthesis. The [2+2] cycloaddition reaction is a powerful and widely used method for forming four-membered rings. vulcanchem.com Photochemical and thermal [2+2] cycloadditions are common, often involving the reaction of two alkene components or an alkene with a ketene or allene. ru.nlgoogle.com

A plausible route could begin with the [2+2] cycloaddition of a vinyl ether (e.g., benzyl (B1604629) vinyl ether, acting as a protected vinyl alcohol) with an appropriate allene derivative. For instance, a sulfonyl allene could be used, which allows for subsequent functionalization. ru.nl High-pressure conditions can be employed to promote cycloaddition reactions that are otherwise inefficient at ambient pressure. ru.nl

Table of Potential [2+2] Cycloaddition Reaction Parameters:

Reactant 1Reactant 2Reaction TypeConditionsResulting Intermediate
Benzyl vinyl etherArenesulfonyl alleneThermal CycloadditionHigh pressure (e.g., 10-15 kbar), Toluene, 80°C3-(Arylsulfonyl)-3-benzyloxycyclobutanone
EthyleneDichloroketene (B1203229)Thermal CycloadditionDiethyl ether, 0°C to rt2,2-Dichlorocyclobutanone
1,1-DiethoxyetheneAcryloyl chlorideThermal CycloadditionTriethylamine, CH2Cl23,3-Diethoxycyclobutanone derivative

Following the cycloaddition, the resulting cyclobutanone can be converted into the necessary 1,1-disubstituted pattern. For example, reaction with trimethylsilyl (B98337) cyanide (TMSCN) would yield a cyanohydrin, setting the stage for both the aminomethyl and hydroxymethyl (via the ether linkage) groups.

Stereoselective Introduction of the Aminoalkyl and Hydroxyethyl (B10761427) Moieties

With the cyclobutane ring in place, the next challenge is the precise installation of the two side chains at the C1 position.

A potential synthetic sequence could start from a precursor like methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate . This intermediate possesses the required 1,1-disubstitution pattern. The synthesis could proceed as follows:

Etherification : The primary alcohol can be deprotonated with a strong base like sodium hydride (NaH) and subsequently alkylated with a protected 2-haloethanol, such as 2-((tert-butyldimethylsilyl)oxy)ethyl chloride, in a Williamson ether synthesis.

Amide Formation : The methyl ester can be converted to the corresponding primary amide by treatment with ammonia (B1221849) or a protected amine equivalent.

Amine Formation : The amide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

Deprotection : Finally, removal of the silyl (B83357) protecting group from the hydroxyethyl moiety would yield the target compound, this compound.

The synthesis of related (aminomethyl)cyclobutane structures has been achieved through the reduction of cyclobutanecarboxamides. prepchem.com The introduction of functional groups can also be achieved through the ring-opening of spirocyclic intermediates like epoxides, which can be highly stereoselective. organic-chemistry.org For instance, a 1-oxaspiro[2.3]hexane intermediate could theoretically be opened by an amine nucleophile to install the aminomethyl group and a hydroxyl group, which could then be etherified.

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to enhance its efficiency and sustainability.

Solvent-Free and Atom-Economical Approaches

Atom economy is a core principle of green chemistry, maximizing the incorporation of atoms from the starting materials into the final product.

[2+2] Cycloaddition : This reaction is inherently atom-economical as it forms the core structure by combining two molecules without the loss of any atoms.

Solvent Choice : The use of hazardous organic solvents should be minimized. Research has shown that some key reactions, such as the ring-opening of epoxides with amines, can be successfully performed in water, which is an environmentally benign solvent. organic-chemistry.org Exploring aqueous conditions for the etherification or other steps could significantly improve the green profile of the synthesis. Some protocols for cycloadditions and aminations have been developed under solvent-free conditions, which would be ideal. rsc.org

Catalytic Methods for Enhanced Efficiency

Catalytic methods are preferred over stoichiometric reagents as they reduce waste and often operate under milder conditions.

Catalytic Reductions : Instead of using stoichiometric metal hydrides like LiAlH4 for the reduction of a nitrile or amide precursor to the amine, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) would be a greener alternative. This process typically produces water as the only byproduct.

Metal Catalysis : Modern organic synthesis offers a plethora of catalytic methods. For instance, palladium-catalyzed methodologies have been developed for the aminocarbonylation of cyclobutanols, providing an efficient route to cyclobutanecarboxamides, which are direct precursors to the target amine. nih.gov Such catalytic approaches can offer high selectivity and functional group tolerance.

Table of Green Chemistry Considerations:

Synthetic StepConventional MethodGreener AlternativeGreen Principle Addressed
Amine FormationLiAlH4 reduction of amide/nitrileCatalytic hydrogenation (H2, Pd/C)Waste reduction, safer reagents
EtherificationNaH, organic solventPhase-transfer catalysis, aqueous mediaUse of safer solvents
CycloadditionThermal reaction in organic solventPhotocatalysis with visible light, solvent-freeEnergy efficiency, waste prevention

By integrating these strategies, a synthetic route to this compound can be designed that is not only efficient in its chemical transformations but also mindful of its environmental impact.

Advanced Techniques in Synthetic Chemistry for this compound

Modern synthetic chemistry offers a powerful toolkit to overcome the challenges associated with the synthesis of strained ring systems like cyclobutanes. These advanced methodologies often provide improved efficiency, selectivity, and scalability compared to traditional batch processes.

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and straightforward scalability. nih.govacs.orgacs.org For the synthesis of this compound, flow chemistry could be particularly advantageous for the construction of the cyclobutane ring, which often requires high-energy intermediates or carefully controlled conditions.

One potential application of flow chemistry is in the photochemical [2+2] cycloaddition to form the cyclobutane core. nih.govthieme-connect.comalmacgroup.com A continuous flow setup using LED light sources would allow for uniform irradiation of the reaction mixture, minimizing side reactions and improving the yield and purity of the cyclobutene (B1205218) intermediate. thieme-connect.comalmacgroup.com Subsequent hydrogenation of the cyclobutene could also be performed in a continuous flow system, for instance, using an H-Cube® reactor, to yield the saturated cyclobutane ring. thieme-connect.com

Electrochemical synthesis in a continuous flow setup is another promising approach for constructing the cyclobutane ring. acs.orgresearchgate.net This method can facilitate reactions that are difficult to achieve with conventional reagents and offers a high degree of control over the reaction conditions. researchgate.net A semi-continuous flow setup could be employed for the electrochemical cyclization of a suitable precursor to form the cyclobutane scaffold, a technique that has been successfully scaled up for other complex cyclobutane-containing molecules. acs.orgresearchgate.net

The benefits of employing flow chemistry for the synthesis of key intermediates of this compound are summarized in the table below.

FeatureAdvantage in Flow Synthesis
Heat Transfer Efficient heat dissipation allows for safer execution of highly exothermic reactions.
Mass Transfer Enhanced mixing leads to improved reaction rates and yields.
Photochemistry Uniform light penetration results in higher efficiency and selectivity in photochemical reactions. thieme-connect.comalmacgroup.com
Safety Small reaction volumes minimize the risk associated with hazardous reagents or intermediates.
Scalability Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). nih.govacs.orgacs.org

Photoredox catalysis and electrosynthesis have gained prominence as powerful tools for the formation of C-C bonds under mild conditions, making them highly suitable for the construction of strained ring systems.

Photoredox catalysis can be employed for the synthesis of the cyclobutane core of this compound through various strategies. One such approach is the strain-release-driven spirocyclization. acs.org This method could involve the addition of a radical to a strained bicyclobutane precursor, leading to the formation of the desired spirocyclobutyl oxindole (B195798) scaffold, which could then be further elaborated to the target molecule. acs.org Another potential photoredox-catalyzed route is a deboronative radical addition–polar cyclization cascade. nih.govnih.gov This strategy would involve the reaction of an alkylboronic ester with a haloalkyl alkene to construct the cyclobutane ring. nih.govnih.gov

Electrosynthesis offers an alternative, reagent-free method for the activation of substrates. The electrochemical activation of donor-acceptor cyclobutanes can lead to C(sp3)-C(sp3) bond cleavage and the formation of reactive radical cations, which can then undergo further transformations. nih.gov This approach could be adapted for the functionalization of a pre-existing cyclobutane ring to introduce the necessary substituents for this compound.

The following table outlines potential advanced catalytic approaches for the synthesis of the key cyclobutane scaffold.

MethodProposed ApplicationKey Advantages
Flow Photochemistry [2+2] cycloaddition to form a cyclobutene precursor. thieme-connect.comalmacgroup.comHigh efficiency, scalability, and control over reaction conditions. nih.govthieme-connect.comalmacgroup.com
Photoredox Catalysis Strain-release spirocyclization or radical addition-polar cyclization for cyclobutane ring formation. acs.orgnih.govnih.govMild reaction conditions, high functional group tolerance. nih.govnih.gov
Electrosynthesis Electrochemical cyclization to form the cyclobutane ring or functionalization of a cyclobutane intermediate. acs.orgresearchgate.netnih.govAvoids the use of stoichiometric reagents, precise control of redox potential. nih.gov

Challenges and Future Directions in the Scalable Synthesis of this compound

Despite the advancements in synthetic methodologies, the scalable synthesis of a complex, highly functionalized molecule like this compound presents several challenges.

Challenges:

Stereocontrol: The target molecule contains a stereocenter at the C1 position of the cyclobutane ring. Achieving high levels of stereocontrol in the synthesis of this quaternary center is a significant hurdle, especially on a large scale. researchgate.net

Multi-step Synthesis: The synthesis of this molecule is likely to involve multiple steps, which can be inefficient and costly for large-scale production.

Scalability of Advanced Techniques: While flow chemistry, photoredox catalysis, and electrosynthesis offer significant advantages, their implementation on an industrial scale can require specialized equipment and expertise. nih.govacs.orgacs.org

Future Directions:

The future of synthesizing complex cyclobutanes like this compound will likely focus on addressing these challenges through continued innovation in synthetic methodology.

Development of Novel Catalytic Systems: The design of new and more efficient catalysts for stereoselective cyclobutane formation will be crucial. This includes the development of chiral catalysts for asymmetric [2+2] cycloadditions and other ring-forming reactions.

Telescoping of Reactions in Flow: Combining multiple synthetic steps into a single, continuous flow process can significantly improve efficiency and reduce waste. rsc.org This approach would be highly beneficial for the multi-step synthesis of the target molecule.

C-H Functionalization: The direct functionalization of C-H bonds on a pre-formed cyclobutane ring offers a more atom-economical approach to introducing the required substituents, potentially shortening the synthetic route. acs.org

Broader Adoption of Enabling Technologies: The increased accessibility and user-friendliness of technologies like flow reactors and photochemical setups will facilitate their wider adoption in both academic and industrial settings, accelerating the development of scalable synthetic routes. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol. The molecule's structure, featuring a quaternary carbon within the cyclobutane (B1203170) ring, presents a distinct spectroscopic challenge that can be resolved using a combination of one-dimensional and multi-dimensional NMR experiments.

Based on the molecular structure, the ¹H NMR spectrum is predicted to display distinct signals corresponding to the aminomethyl (-CH₂NH₂), ethoxy (-OCH₂CH₂OH), and cyclobutane ring protons. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon environment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
1 ~2.7 ~45-50 s
2 ~1.8-2.2 ~30-35 m
3 ~1.6-1.9 ~15-20 m
4 ~1.8-2.2 ~30-35 m
5 (quaternary) - ~75-80 -
6 ~3.5 ~65-70 t
7 ~3.7 ~60-65 t
NH₂ ~1.5 (variable) - br s
OH ~2.0 (variable) - br s

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Key expected correlations for this compound would include a cross-peak between the two ethoxy methylene (B1212753) groups (H-6 and H-7) and correlations among the protons on the cyclobutane ring (H-2, H-3, and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. emerypharma.com It would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~3.7 ppm to the carbon signal at ~60-65 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different spin systems. science.gov For this molecule, crucial HMBC correlations would be observed from the aminomethyl protons (H-1) to the quaternary carbon (C-5) and adjacent cyclobutane carbons (C-2, C-4). Similarly, protons on the ethoxy group (H-6) would show a correlation to the quaternary carbon (C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to define the molecule's three-dimensional structure and conformation. rsc.org Spatial proximities would be expected between the aminomethyl protons (H-1) and the adjacent cyclobutane protons (H-2, H-4), as well as between the ethoxy protons (H-6) and the same cyclobutane protons.

Expected 2D NMR Correlations

Technique Correlating Protons/Carbons Structural Information Provided
COSY H-6 ↔ H-7 Connectivity of the hydroxyethyl (B10761427) group
H-2 ↔ H-3, H-3 ↔ H-4 Connectivity within the cyclobutane ring
HSQC H-1 ↔ C-1; H-2 ↔ C-2; etc. Direct proton-carbon attachments
HMBC H-1 → C-5, C-2, C-4 Links aminomethyl group to cyclobutane ring
H-6 → C-5, C-7 Links ethoxy group to cyclobutane ring
NOESY H-1 ↔ H-2, H-4 Spatial proximity of aminomethyl and cyclobutane protons
H-6 ↔ H-2, H-4 Spatial proximity of ethoxy and cyclobutane protons

Conformational Analysis and Dynamic NMR Studies

The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. researchgate.netnih.gov This puckering is a dynamic process where the ring rapidly inverts between equivalent conformations at room temperature. The presence of bulky substituents, such as the aminomethyl and ethoxy groups at the C-5 position, can influence the ring's conformational preference and the energy barrier to inversion. nih.gov

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide insight into this process. elsevierpure.com At lower temperatures, the ring inversion might slow down sufficiently on the NMR timescale, leading to the observation of distinct signals for protons that are averaged at room temperature (e.g., axial and equatorial protons on the cyclobutane ring). Analyzing these changes allows for the calculation of the activation energy of the ring-flipping process.

High-Accuracy Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry provides essential information regarding a molecule's mass and, by extension, its elemental composition and structural components.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the confident determination of its molecular formula. For this compound, the molecular formula is C₇H₁₅NO₂.

Calculated Exact Mass for C₇H₁₅NO₂

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ (Protonated Molecule) C₇H₁₆NO₂⁺ 146.11756
[M+Na]⁺ (Sodium Adduct) C₇H₁₅NNaO₂⁺ 168.09950
[M-H]⁻ (Deprotonated Molecule) C₇H₁₄NO₂⁻ 144.10300

Calculations are based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491, Na=22.98977.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. nih.gov The resulting fragment ions provide valuable clues about the molecule's structure. dtic.mil The fragmentation pattern of this compound would be characterized by cleavages at the weakest bonds and the formation of stable ions.

Plausible Fragmentation Pathways

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
146.12 128.11 H₂O (18.01) Loss of water from the primary alcohol
146.12 116.09 CH₂O (30.03) Cleavage within the ethoxy sidechain
146.12 101.08 C₂H₅O₂ (61.03) Cleavage of the ethoxy group
146.12 86.09 C₃H₆O (58.04) Ring opening and cleavage of the cyclobutane moiety
146.12 30.04 C₆H₁₁O₂ (115.08) Formation of [CH₂NH₂]⁺ (iminium ion)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pressbooks.pub For this compound, the spectra would be dominated by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

The broadness of the O-H and N-H stretching bands can provide information about intermolecular hydrogen bonding, a key interaction in the condensed phase of this molecule.

Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (Broad)
N-H (Amine) Stretching 3300-3500 (Medium, two bands for -NH₂)
C-H (Alkane) Stretching 2850-3000 (Strong)
N-H (Amine) Bending (Scissoring) 1590-1650 (Medium)
C-H (Alkane) Bending (Scissoring/Rocking) 1350-1470 (Variable)
C-O (Ether & Alcohol) Stretching 1050-1250 (Strong)

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

There is currently no publicly available X-ray crystallography data for this compound. As a result, a definitive determination of its solid-state, three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent diffraction analysis.

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS/MS, LC-NMR)

Detailed studies employing hyphenated techniques such as Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) specifically for this compound are not reported in the available scientific literature. While these techniques are powerful tools for the separation, identification, and structural elucidation of chemical compounds, specific data, including retention times, mass fragmentation patterns, or online NMR spectra for this compound, have not been published.

Without experimental data, a hypothetical data table for techniques like GC-MS would be purely speculative. A standard analysis would typically provide the retention time under specific chromatographic conditions and a mass spectrum detailing the fragmentation pattern of the molecule.

Theoretical and Computational Chemistry Investigations of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. These methods are instrumental in predicting the reactivity and stability of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its ground state properties, providing a basis for understanding its chemical behavior.

DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Illustrative DFT-Calculated Properties for this compound (Note: The following data is hypothetical and serves as an example of typical DFT calculation results for a molecule of this nature.)

PropertyValueUnit
Total Energy-552.78Hartrees
HOMO Energy-6.25eV
LUMO Energy1.15eV
HOMO-LUMO Gap7.40eV
Dipole Moment3.12Debye

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations for molecules like this compound.

These high-accuracy calculations are crucial for obtaining precise values for properties such as the heat of formation and bond dissociation energies. This information is vital for understanding the molecule's thermodynamic stability and the energetics of its chemical reactions. Comparing the energies of different conformers, calculated at a high level of theory, allows for a precise determination of their relative stabilities.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational flexibility and dynamics of this compound over time.

The cyclobutane (B1203170) ring in this compound is not planar and can adopt puckered conformations. Additionally, the side chain containing the aminomethyl and ethanol (B145695) groups has several rotatable bonds. This flexibility gives rise to a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a stable conformer.

Molecular mechanics force fields are used to efficiently explore this PES. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a detailed map of the conformational landscape can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. For similar cyclic compounds, it has been shown that the substituent can modulate the conformational preference of the ring-puckering. nih.gov

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects. nih.govnih.gov In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

These simulations can reveal how interactions with the solvent, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and water, can stabilize certain conformations over others. The results can provide insights into the molecule's behavior in biological or industrial settings where it is likely to be in a solution. The structural changes of a molecule in different co-solvents can be investigated through MD simulations. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. By simulating spectra, researchers can aid in the identification and characterization of the molecule.

Calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. The predicted peak positions and intensities can be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational modes to specific atomic motions within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. The predicted absorption maxima can help in understanding the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated using quantum chemical methods. These predictions are highly valuable for interpreting experimental NMR spectra, which are a cornerstone of molecular structure elucidation. The accuracy of these predictions can be very high, paving the way for the characterization of larger flexible molecules. nih.gov

Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Spectroscopic ParameterPredicted Value
Main IR Stretching FrequenciesO-H: 3400 cm⁻¹, N-H: 3350 cm⁻¹, C-H: 2950 cm⁻¹
¹³C NMR Chemical ShiftsC-O (ether): ~75 ppm, C-O (alcohol): ~60 ppm, C-N: ~45 ppm
¹H NMR Chemical ShiftsO-H: ~2.5 ppm, N-H: ~1.8 ppm, CH₂-O: ~3.6 ppm

Reaction Pathway Analysis and Mechanistic Hypothesis Testing via Computation

Computational chemistry provides powerful tools for exploring the potential synthetic routes and reaction mechanisms of a molecule like this compound. Through techniques such as Density Functional Theory (DFT) and ab initio methods, chemists can model chemical reactions in silico to understand their feasibility and energetics.

A computational investigation into the reaction pathway for the synthesis of this compound would typically involve:

Identification of Precursors and Intermediates: Potential starting materials and all conceivable intermediates along a proposed synthetic route would be modeled.

Transition State Searching: Algorithms are used to locate the transition state (TS) for each elementary step of the reaction. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Energy Profile Calculation: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction, highlighting the activation energy for each step.

Mechanistic Hypothesis Testing: Different plausible mechanisms for a given transformation can be proposed and tested. For instance, the formation of the cyclobutoxy ring or the introduction of the aminomethyl and ethanol groups could proceed through various pathways. By comparing the calculated activation energies for each proposed pathway, the most energetically favorable mechanism can be identified. A lower activation energy suggests a kinetically more favorable pathway.

The insights gained from such computational analyses can guide synthetic chemists in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to favor the desired product and minimize byproducts.

Table 1: Hypothetical Reaction Pathway Analysis Data

This table illustrates the type of data that would be generated from a computational analysis of two hypothetical reaction pathways (Pathway A and Pathway B) for a key synthetic step.

ParameterPathway A (kJ/mol)Pathway B (kJ/mol)
Energy of Reactants0.00.0
Energy of Transition State 1+85.2+110.5
Energy of Intermediate-15.7+5.3
Energy of Transition State 2+60.1+95.8
Energy of Products-40.3-40.3
Overall Activation Energy 85.2 110.5

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Molecular Docking and Pharmacophore Modeling for Theoretical Ligand-Target Interactions

Molecular docking and pharmacophore modeling are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in computational drug discovery for assessing the binding potential of a compound, though the scope here excludes any discussion of clinical relevance.

Molecular Docking Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The process involves:

Preparation of Structures: Three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Binding Site Identification: The active site or binding pocket of the protein is identified.

Conformational Sampling: A docking algorithm samples a large number of possible conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), ranks the different binding poses. A more negative score typically indicates a more favorable theoretical interaction.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Pharmacophore Modeling A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific target. These features include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of known active molecules. Once a model is developed, it can be used to screen virtual compound libraries to identify other molecules that possess the required features arranged in the correct 3D orientation. For this compound, a pharmacophore model would highlight the spatial arrangement of its primary amine (potential hydrogen bond donor and positively ionizable), hydroxyl group (hydrogen bond donor and acceptor), and the ether oxygen (hydrogen bond acceptor).

Table 2: Hypothetical Molecular Docking Results

This table presents example data from a molecular docking simulation of this compound against three hypothetical protein targets.

Target ProteinPredicted Binding Energy (kcal/mol)Key Theoretical Interactions Identified
Target A-7.8Hydrogen bond with Aspartate; Hydrophobic interaction with Leucine
Target B-6.2Hydrogen bond with Serine; Electrostatic interaction with Glutamate
Target C-5.1van der Waals interactions with Valine and Alanine

Note: The data in this table is for illustrative purposes only and does not represent the results of actual molecular docking studies.

Mechanistic Investigations of Reactions Involving 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol

Kinetic Studies of Key Transformation Steps in Synthesis

No information is publicly available regarding the kinetic studies for the synthesis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol. Data on reaction rates, order of reactions, activation energies, and frequency factors for any of its formation steps have not been reported in the scientific literature.

Elucidation of Catalytic Cycles and Intermediates

There are no published studies that describe or propose a catalytic cycle for the synthesis of this compound. The identity of potential catalysts, catalyst resting states, and catalytic intermediates involved in its formation remains undisclosed in available literature.

Isotopic Labeling Studies for Pathway Discrimination

No isotopic labeling experiments concerning the synthesis of this compound have been documented. Research employing isotopes such as ²H, ¹³C, ¹⁵N, or ¹⁸O to trace atomic pathways, differentiate between proposed mechanisms (e.g., intramolecular vs. intermolecular steps), or determine rate-limiting steps has not been made public.

Reaction Progress Monitoring via In-situ Spectroscopy

The use of in-situ spectroscopic techniques (e.g., NMR, FT-IR, Raman, UV-Vis) to monitor the formation of this compound has not been reported. Consequently, there is no available data on real-time concentration profiles of reactants, intermediates, and products, nor have any transient species been identified through these methods.

Hammett and Taft Studies for Electronic Effects on Reactivity

No Hammett or Taft studies have been published for reactions involving the synthesis of this compound or its precursors. Therefore, there is no data available that correlates reaction rates with the electronic properties of substituents on any related aromatic or aliphatic structures, and no information on reaction constants (ρ) exists.

Synthesis and Structural Elucidation of Derivatives and Analogues of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol

Rational Design Principles for Analogue Libraries Based on the Parent Scaffold

The design of analogue libraries is a cornerstone of modern medicinal chemistry, aiming to systematically explore structure-activity relationships (SAR). mans.edu.egnih.gov For the 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol scaffold, a rational design approach involves the methodical modification of its three key components: the cyclobutoxy moiety, the aminomethyl group, and the ethan-1-ol unit. The goal is to modulate physicochemical properties such as lipophilicity, steric bulk, hydrogen bonding capacity, and metabolic stability to optimize molecular interactions with biological targets. nih.gov

Substitution: Introducing substituents onto the cyclobutane (B1203170) ring can explore specific hydrophobic or polar interactions. For example, replacing a hydrogen with a fluorine or trifluoromethyl group can block metabolic hotspots and alter lipophilicity and electronic properties. mdpi.com

Ring Size Variation: Exploring bioisosteric replacements by synthesizing cyclopropane (B1198618) or cyclopentane (B165970) analogues can assess the impact of ring strain and conformational flexibility. nih.gov

Spirocyclization: Creating spirocyclic systems at one of the cyclobutane carbons can introduce complex three-dimensionality, which has been shown to be beneficial in drug candidates. nih.gov

Table 1: Potential Modifications of the Cyclobutoxy Moiety

Modification Strategy Example Analogue Structure Rationale
Alkylation 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol Probes for hydrophobic pockets; increases lipophilicity.
Fluorination 2-[1-(Aminomethyl)-3-fluorocyclobutoxy]ethan-1-ol Enhances metabolic stability; modulates pKa and lipophilicity. mdpi.com
Hydroxylation 2-[1-(Aminomethyl)-3-hydroxycyclobutoxy]ethan-1-ol Introduces hydrogen bonding capabilities; increases polarity.
Ring Expansion 2-[1-(Aminomethyl)cyclopentyloxy]ethan-1-ol Alters conformational flexibility and vectoral projection of substituents. nih.gov

| Ring Contraction | 2-[1-(Aminomethyl)cyclopropoxy]ethan-1-ol | Increases ring strain and alters bond angles, potentially improving ligand efficiency. nih.gov |

The primary amine of the aminomethyl group is a critical functional handle, often involved in key ionic or hydrogen-bonding interactions. Its basicity and nucleophilicity allow for a wide array of functionalization strategies to be employed. researchgate.net

N-Alkylation/N-Arylation: Conversion to secondary or tertiary amines can fine-tune basicity, lipophilicity, and steric hindrance.

N-Acylation/N-Sulfonylation: Formation of amides or sulfonamides neutralizes the basicity of the nitrogen, transforming it from a hydrogen bond donor/acceptor to primarily a donor. This modification can significantly alter solubility and cell permeability.

Conversion to Other Nitrogen Moieties: The primary amine can be a synthetic precursor to other nitrogen-containing functional groups, such as ureas, carbamates, or guanidines, each offering distinct hydrogen bonding patterns and physicochemical properties.

Table 2: Functionalization Strategies for the Aminomethyl Group

Modification Strategy Example Derivative Structure Rationale
N-Acetylation N-{[1-(2-Hydroxyethoxy)cyclobutyl]methyl}acetamide Neutralizes basicity; introduces hydrogen bond donor/acceptor capacity.
N-Methylation 2-{1-[(Methylamino)methyl]cyclobutoxy}ethan-1-ol Modulates basicity (pKa); explores steric tolerance.
N-Sulfonylation N-{[1-(2-Hydroxyethoxy)cyclobutyl]methyl}methanesulfonamide Introduces a strong hydrogen bond acceptor group; removes basicity.

| Urea Formation | 1-{[1-(2-Hydroxyethoxy)cyclobutyl]methyl}urea | Adds multiple hydrogen bond donors and an acceptor. |

The primary alcohol of the ethan-1-ol unit serves as another key point for modification, acting as a hydrogen bond donor and acceptor. Its derivatization can significantly impact polarity, metabolic stability, and pharmacokinetic properties. nih.gov

Etherification: Converting the alcohol to an ether can cap the hydrogen bond donating ability and increase lipophilicity.

Esterification: Formation of esters introduces a group that can act as a prodrug, potentially being cleaved by esterases in vivo to release the parent alcohol. jfda-online.com

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functionalities with different chemical reactivity and charge states.

Replacement: The hydroxyl group can be replaced with other functionalities, such as a fluorine atom or an amino group, to drastically alter the local electronic environment and interaction profile.

Table 3: Derivatization Strategies for the Ethan-1-ol Unit

Modification Strategy Example Derivative Structure Rationale
O-Methylation (Ether) 1-(Aminomethyl)-1-(2-methoxyethoxy)cyclobutane Masks hydrogen bond donor capability; increases lipophilicity. chempedia.info
O-Acetylation (Ester) 2-[1-(Aminomethyl)cyclobutoxy]ethyl acetate Potential prodrug strategy; increases lipophilicity. jfda-online.com
Oxidation to Acid 2-[1-(Aminomethyl)cyclobutoxy]acetic acid Introduces an acidic, negatively charged group at physiological pH.

| Fluorination | 1-(Aminomethyl)-1-(2-fluoroethoxy)cyclobutane | Isosteric replacement of OH; can improve metabolic stability and binding affinity. mdpi.com |

Synthetic Methodologies for the Preparation of Novel Analogues

The synthesis of novel analogues of this compound requires versatile and robust chemical methodologies. The construction of the core cyclobutane scaffold is a key challenge, with [2+2] cycloaddition reactions being a prominent method. rsc.orgharvard.edu For instance, the cycloaddition of a ketene (B1206846) or dichloroketene (B1203229) with a suitable alkene can provide a cyclobutanone (B123998) intermediate, which can then be elaborated. rsc.org

Alternative strategies include ring-expansion of cyclopropanes or tandem reaction protocols that rapidly build molecular complexity. harvard.educhemistryviews.org Once the substituted cyclobutane core is established, standard functional group interconversions can be employed to introduce the desired diversity. For example, the aminomethyl group can be installed via reduction of a nitrile or through a Gabriel synthesis pathway. chemrxiv.org The ethan-1-ol side chain can be introduced via nucleophilic ring-opening of an epoxide or by etherification reactions. The synthesis of libraries of analogues often relies on parallel synthesis techniques to efficiently generate a large number of compounds for screening. rsc.org

Advanced Characterization of the Structural Diversity within Analogue Sets

Confirming the structure and purity of each compound within a newly synthesized analogue library is paramount. A suite of advanced analytical techniques is typically employed for this purpose. drugtargetreview.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight and elemental composition of each analogue. ncsu.edu Techniques like Self-Assembled Monolayer Desorption/Ionization (SAMDI) mass spectrometry can enable high-throughput screening of libraries. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) NMR is used to elucidate the primary structure of the molecules. For more complex analogues, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity. mdpi.com

Chromatography: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the synthesized compounds. The development of two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex mixtures or for isolating trace impurities. drugtargetreview.com

These techniques, when used in combination, provide a comprehensive characterization of each member of the analogue library, ensuring that subsequent biological or property-based screening is performed on well-defined chemical entities.

Theoretical Exploration of Structure-Property Relationships in Analogue Series

In parallel with synthesis and experimental testing, theoretical and computational methods play a crucial role in understanding and predicting the properties of analogue series. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate chemical structure with biological activity. researchgate.net

This process begins with the calculation of molecular descriptors for each analogue. These descriptors can encode a wide range of properties:

Electronic Properties: Calculated using methods like Density Functional Theory (DFT), these include parameters like electrophilicity index, electronegativity, and chemical hardness, which can be critical for understanding reaction mechanisms and intermolecular interactions. nih.gov

Steric Properties: Descriptors such as molecular volume, surface area, and molar refractivity quantify the size and shape of the molecules. researchgate.net

Hydrophobic Properties: The partition coefficient (logP) is a key measure of lipophilicity, which strongly influences a molecule's pharmacokinetic profile.

Once calculated, these descriptors are used to build a regression model against an experimentally determined property (e.g., binding affinity). researchgate.net A robust QSAR model can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, thereby guiding the design of the next generation of analogues and prioritizing synthetic efforts towards compounds with the highest predicted potential. nih.gov This iterative cycle of design, synthesis, testing, and modeling accelerates the optimization process. mdpi.com

Advanced Applications and Theoretical Perspectives of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol in Chemical Science

Exploration as a Precursor in Polymer Chemistry and Advanced Materials

No research findings or patents have been published that describe the exploration or use of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol as a precursor or monomer in polymer chemistry or for the development of advanced materials. Theoretically, its bifunctional nature, containing both a primary amine and a primary alcohol, could allow it to act as a monomer in step-growth polymerization to form polyamides, polyurethanes, or other related polymers. However, no such applications have been documented for this specific compound.

Theoretical Medicinal Chemistry Applications and Ligand Design Principles (non-clinical)

A search of medicinal chemistry and computational chemistry literature reveals no studies focused on this compound.

There are no published molecular docking studies, conformational analyses, or explorations of its binding site interactions with any biological targets. jbcpm.com Computational studies that would provide data on its potential conformational fits within protein active sites are absent from the scientific record.

The development or application of this compound as a chemical probe, such as those used for biochemical assays or molecular imaging, has not been reported in any scientific journals or patents.

Table 2: Summary of Theoretical Medicinal Chemistry Research

Application Area Research Findings for this compound
Binding Site Interaction Studies No data available
Conformational Analysis No data available

| Chemical Probe Development | No data available |

Role as a Ligand or Organocatalyst in Chemical Transformations

No published research exists that investigates the role of this compound as a ligand for metal complexes or as an organocatalyst in any chemical transformations. The presence of nitrogen and oxygen donor atoms suggests a theoretical potential for chelation with metal centers, but this has not been experimentally verified or reported.

Supramolecular Chemistry: Investigation of Host-Guest Interactions

There is no information available in the scientific literature regarding the investigation of this compound in the field of supramolecular chemistry. No studies have been conducted on its potential to participate in host-guest interactions, self-assembly, or the formation of supramolecular structures.

Advanced Analytical Methods for Quantification and Purity Assessment of 2 1 Aminomethyl Cyclobutoxy Ethan 1 Ol

High-Performance Chromatographic Techniques for Purity Profiling and Quantification

Chromatography is the cornerstone of purity and potency analysis in the pharmaceutical industry. For a polar, non-chromophoric compound like 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles.

HPLC is the primary technique for determining the purity and quantifying this compound. Due to the compound's lack of a significant UV-absorbing chromophore, detection can be challenging. A common strategy involves derivatization or the use of universal detection methods. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from its potential process-related impurities and degradation products.

The development process focuses on optimizing several key parameters to achieve a robust separation with adequate resolution, good peak shape, and sensitivity. Given the basic nature of the primary amine, mobile phase modifiers are often required to prevent peak tailing.

Key Developmental Considerations:

Column Chemistry: A C18 or C8 stationary phase is typically used. To mitigate silanol (B1196071) interactions with the basic amine group, an end-capped column is preferred.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the buffer is controlled to ensure the analyte is in a consistent ionic state. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak symmetry.

Detection: As the analyte has poor UV absorbance, detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector can be employed. Alternatively, pre-column or post-column derivatization with a UV-active agent (e.g., dansyl chloride) can be implemented to allow for sensitive UV detection.

Below is a table outlining a potential set of HPLC method parameters.

Table 1: Illustrative HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and efficiency for small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier to improve peak shape for the basic amine.
Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent for elution.
Gradient 5% B to 95% B over 20 minutes To elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Column Temp. 30 °C Ensures reproducible retention times.
Detector Charged Aerosol Detector (CAD) Universal detector suitable for non-volatile, non-chromophoric compounds.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

While HPLC is used for non-volatile impurities, Gas Chromatography (GC) is the method of choice for identifying and quantifying volatile and semi-volatile impurities. These typically include residual solvents from the synthesis and purification stages (e.g., ethanol (B145695), toluene, tetrahydrofuran). Direct GC analysis of the parent compound is generally not feasible due to its high polarity and low volatility.

The standard approach for residual solvent analysis is static headspace GC, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This technique effectively separates the volatile analytes from the non-volatile sample matrix.

Table 2: Typical Headspace GC Method Parameters for Volatile Impurities

Parameter Condition Rationale
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm Stationary phase designed for separation of residual solvents.
Carrier Gas Helium or Nitrogen Inert carrier gas.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min Temperature program to separate a wide range of solvents.
Injector Temp. 250 °C Ensures complete volatilization of injected sample.
Detector Flame Ionization Detector (FID) Sensitive detector for organic compounds.
Detector Temp. 260 °C Prevents condensation of analytes.
Headspace Vial Temp. 80 °C To partition volatile solvents into the headspace.

| Headspace Loop Temp. | 90 °C | To maintain analytes in the gas phase. |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates analytes based on their charge-to-size ratio in an electric field. For this compound, which can be protonated in an acidic buffer to form a cation, Capillary Zone Electrophoresis (CZE) is a highly suitable technique.

CE provides extremely high separation efficiency, allowing for the resolution of closely related impurities that may co-elute in HPLC. This makes it a powerful tool for purity confirmation and for developing a comprehensive understanding of the impurity profile.

Table 3: Potential Capillary Electrophoresis Method Parameters

Parameter Condition
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)

| Detection | Indirect UV detection at 214 nm |

Spectrophotometric and Titrimetric Methods for Functional Group Content

While chromatographic methods are excellent for separating mixtures, spectrophotometric and titrimetric methods can provide a straightforward and rapid assessment of functional group content.

Spectrophotometry: Since the target molecule lacks a native chromophore, direct UV-Vis spectrophotometry is not viable for quantification. However, a colorimetric method can be developed by reacting the primary amine with a reagent like ninhydrin. The resulting colored complex can be measured, and its absorbance is proportional to the concentration of the primary amine. This method is useful for a quick in-process check of content.

Titrimetry: Non-aqueous acid-base titration is a classic, robust method for determining the assay of this compound. The basic primary amine is titrated with a standardized acid, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically. This absolute method provides a direct measure of the molar content of the basic functional group and is often used for establishing the purity of reference standards.

Trace Analysis Techniques for Impurity Identification and Quantification

Identifying and quantifying trace-level impurities is crucial for ensuring the safety of the final drug product. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for this purpose.

An LC-MS method couples the separation power of HPLC with the detection and identification capabilities of a mass spectrometer. As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. This allows for the confident identification of unknown impurity peaks by providing their molecular weight. Tandem mass spectrometry (MS/MS) can further be used to fragment the impurity molecules, yielding structural information that aids in their complete characterization.

Development and Validation of Robust Analytical Procedures

Once an analytical method is developed, it must undergo rigorous validation to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.

The key validation parameters are summarized in the table below.

Table 4: Key Analytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Peak purity analysis, resolution > 2.0 between analyte and adjacent peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification.
Accuracy The closeness of test results to the true value. % Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, and what reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or condensation reactions. For example, a two-step approach may include:

Condensation : Reacting a cyclobutane-derived aldehyde with ethanolamine under basic conditions to form an imine intermediate.

Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine to the final amine-alcohol product .

  • Critical parameters include pH (8–10 for condensation), solvent polarity (e.g., ethanol or tetrahydrofuran), and temperature (25–60°C). Purity is enhanced via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and confirm the purity of this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm the cyclobutyl, aminomethyl, and ethan-1-ol moieties. For instance:

  • Cyclobutyl protons: δ 1.6–2.2 ppm (multiplet).
  • Hydroxyl proton: δ 1.8–2.5 ppm (broad, exchangeable).
    • IR : Verify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
    • MS : Molecular ion peak at m/z 159.2 (C₇H₁₅NO₂) with fragmentation patterns matching the aminomethyl and hydroxyl groups .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or adrenergic receptors) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT calculations) predict the interaction of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the hydroxyl/amine groups and active-site residues (e.g., Arg120, Tyr355).
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in biological activity data between in vitro and preliminary in vivo studies for this compound?

  • Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsomal assays) to explain low in vivo efficacy.
  • Metabolite identification : Use LC-MS to detect oxidative metabolites (e.g., N-oxidation) that may reduce activity .

Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their IC₅₀ values.
  • Stereoelectronic effects : The R-enantiomer may exhibit stronger hydrogen bonding due to spatial alignment of the hydroxyl and aminomethyl groups .

Future Research Directions

  • In vivo neuroactivity studies : Administer the compound in rodent models to assess blood-brain barrier penetration and behavioral effects (e.g., elevated plus maze for anxiety).
  • Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogenated cyclobutane) to optimize target binding .

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